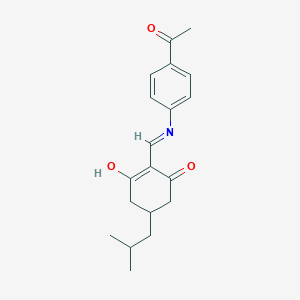
2-(((4-Acetylphenyl)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-Acetylphenyl)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 313.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(((4-Acetylphenyl)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione is a synthetic compound with the molecular formula C19H23NO3 and a molecular weight of 313.39 g/mol. This compound belongs to a class of molecules known for their potential biological activities, including antitumor and antimicrobial properties. The structural features of this compound suggest it may interact with various biological targets, making it a subject of interest in pharmacological research.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For example, azomethine derivatives have been reported to show cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .
Case Study:
A study focusing on azomethine derivatives demonstrated that these compounds could inhibit the proliferation of cancer cells through mechanisms involving oxidative stress and apoptosis induction. The specific IC50 values for these compounds ranged from 10 to 30 µM against different cancer cell lines, indicating a promising therapeutic potential .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity as well. Research has shown that similar compounds can exhibit antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Research Findings:
- A series of related compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Compounds with an acetylphenyl moiety showed enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
- In antifungal assays, similar derivatives demonstrated efficacy against Candida albicans, suggesting that modifications in the side chains can significantly influence biological activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structure. The presence of the acetyl group and the cyclohexane ring plays a crucial role in modulating its interaction with biological targets.
| Structural Feature | Biological Effect |
|---|---|
| Acetyl Group | Enhances lipophilicity and membrane permeability |
| Cyclohexane Ring | Provides structural rigidity, influencing receptor binding |
| Aminomethylene Linkage | Potential for hydrogen bonding with biological targets |
Applications De Recherche Scientifique
Medicinal Chemistry Applications
-
Anticancer Activity :
- Preliminary studies indicate that derivatives of this compound may exhibit significant anticancer properties. For instance, compounds with similar structural characteristics have been evaluated for their ability to inhibit tumor cell growth, showing promising results against various cancer cell lines .
- A specific study reported that related compounds demonstrated high levels of antimitotic activity, suggesting potential for further development into anticancer agents .
-
Antimicrobial Properties :
- Compounds structurally related to 2-(((4-Acetylphenyl)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione have been assessed for antimicrobial activity. These studies often focus on their effectiveness against resistant strains of bacteria and fungi, which is critical in the context of rising antibiotic resistance .
- Enzyme Inhibition :
- Signal Transduction Modulation :
Case Studies and Research Findings
Propriétés
IUPAC Name |
2-[(4-acetylphenyl)iminomethyl]-3-hydroxy-5-(2-methylpropyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-12(2)8-14-9-18(22)17(19(23)10-14)11-20-16-6-4-15(5-7-16)13(3)21/h4-7,11-12,14,22H,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOFXLNXQYGZLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













